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QAQ dichloride

Cat. No.: B1574507
M. Wt: 567.59
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Description

Historical Context of QAQ Dichloride Research and Development

The journey of this compound research began in the mid-20th century, primarily within the field of pharmacology. taylorandfrancis.com Initially investigated for its therapeutic potential, it was identified as a potent ganglionic blocker. nih.govnih.gov This means it inhibits the transmission of nerve impulses at the autonomic ganglia, which are crucial relay centers for the autonomic nervous system. wikipedia.org This discovery was a significant milestone in medicine, as it provided a new tool for managing conditions such as severe hypertension. taylorandfrancis.com

Early studies focused on understanding its mechanism of action, which involves blocking the ion pore of nicotinic acetylcholine (B1216132) receptors in autonomic ganglia. wikipedia.org This action prevents the binding of the neurotransmitter acetylcholine, thereby interrupting nerve signaling. wikipedia.org The development of this compound and similar compounds marked a pivotal moment in the development of pharmacotherapy for high blood pressure. taylorandfrancis.com Although its clinical use has been largely superseded by more specific drugs, its historical role was instrumental in shaping the understanding of autonomic nervous system function. taylorandfrancis.comnih.gov

Significance of this compound in Contemporary Chemical Sciences

In modern chemical sciences, the significance of this compound has transitioned from its original therapeutic applications to its use as a versatile research tool. nih.gov Its well-characterized properties as a nicotinic cholinergic antagonist make it an invaluable agent in pharmacological and physiological research to probe the function of the autonomic nervous system. nih.govnih.gov

Beyond pharmacology, this compound has found applications in materials science. It is used as a structure-directing agent in the synthesis of zeolites, which are microporous crystalline solids with a wide range of industrial uses, including catalysis and gas separation. Its ability to influence the formation of specific pore structures in these materials highlights its versatility. Furthermore, recent research has explored its use in the solid-state synthesis of mixed trihalides through the reversible absorption of dihalogens. rsc.org

Overview of Major Research Trajectories for this compound

Current research involving this compound is diverse, spanning several scientific disciplines. Key research trajectories include:

Neuroscience and Pharmacology: this compound continues to be used to investigate the roles of nicotinic acetylcholine receptors in various physiological processes. sigmaaldrich.com It is employed in studies to differentiate between central and peripheral nervous system effects of certain drugs and to understand the mechanisms of nicotine (B1678760) dependence. nih.gov Its ability to block autonomic reflexes also makes it a useful tool in studies of cardiovascular control. taylorandfrancis.com

Materials Chemistry: The application of this compound in the synthesis of advanced materials is a growing area of interest. tcichemicals.com Researchers are exploring its role as a capping agent in the production of colloidal quantum dots and in the controlled synthesis of other nanomaterials. tcichemicals.com

Synthetic Chemistry: The reactivity of the quaternary ammonium (B1175870) groups in this compound makes it a subject of interest in synthetic chemistry. Studies have demonstrated its use in the synthesis of novel compounds, such as mixed trihalide salts. rsc.org

Scope and Objectives of the Present Research Outline on this compound

This article aims to provide a concise yet comprehensive overview of the chemical compound this compound, focusing exclusively on its research and development. The objective is to present scientifically accurate information on its historical context, contemporary significance, and major research trajectories. The content herein is based on established scientific literature and is intended for a professional audience with an interest in chemical sciences.

Detailed Research Findings

Research on this compound has yielded a wealth of data regarding its physicochemical properties and biological interactions.

Physicochemical Properties of this compound

This compound is a white, crystalline, and hygroscopic solid. tcichemicals.comechemi.com It is highly soluble in water and also soluble in alcohols like ethanol (B145695) and methanol (B129727), but insoluble in less polar organic solvents such as chloroform (B151607) and ether. echemi.com

PropertyValueSource(s)
Molecular Formula C₁₂H₃₀Cl₂N₂ nih.gov
Molecular Weight 273.29 g/mol sigmaaldrich.cn
CAS Number 60-25-3 sigmaaldrich.cn
Melting Point 289-292 °C (decomposes) echemi.com
Appearance White crystalline powder tcichemicals.com
Solubility Soluble in water and ethanol sigmaaldrich.commpbio.com

Interaction with Nicotinic Acetylcholine Receptors

The primary mechanism of action of this compound is the blockade of neuronal nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia. wikipedia.org It acts as a non-depolarizing antagonist, meaning it blocks the receptor without activating it. wikipedia.org Specifically, it is understood to block the ion channel of the nAChR rather than competing with acetylcholine for the binding site. wikipedia.org This prevents the influx of ions that would normally occur upon receptor activation, thus inhibiting neurotransmission.

In addition to its well-known effects on nicotinic receptors, some studies have shown that at higher concentrations, this compound can also interact with muscarinic acetylcholine receptors, exhibiting some selectivity for certain subtypes. nih.gov

Table of Compound Names

Common Name/SynonymIUPAC Name
This compound (Hexamethonium dichloride)trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dichloride
Hexamethonium chloridetrimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dichloride
Hexamethylenebis(trimethylammonium chloride)trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dichloride
N,N,N,N',N',N'-Hexamethyl-1,6-hexanediaminium dichloridetrimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dichloride
Acetylcholine2-acetyloxy-N,N,N-trimethylethan-1-aminium
Nicotine3-(1-methylpyrrolidin-2-yl)pyridine
MecamylamineN,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine
Trimethaphan(4S)-4-[(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-3-methyl-2,5-dioxo-1-phenyl-imidazolidin-4-ylium

Properties

Molecular Formula

C28H44Cl2N6O2

Molecular Weight

567.59

Synonyms

2,2/'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Qaq Dichloride

Conventional Synthetic Routes to 4,7-Dichloroquinoline (B193633)

Conventional methods for synthesizing 4,7-dichloroquinoline typically involve multi-step sequences starting from readily available aniline (B41778) derivatives. These routes are characterized by their reliability and scalability, forming the backbone of industrial production.

Direct halogenation of a pre-existing quinoline (B57606) core is not the primary method for synthesizing 4,7-dichloroquinoline due to challenges with regioselectivity. However, chlorination of quinoline derivatives that already possess activating or directing groups is a key step in many synthetic pathways. The most critical transformation in the conventional synthesis is the conversion of 4-hydroxy-7-chloroquinoline to 4,7-dichloroquinoline. This is not a direct halogenation of an unsubstituted aromatic C-H bond, but rather the conversion of a hydroxyl group to a chloride.

This conversion is typically achieved using potent chlorinating agents. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this purpose. The reaction proceeds by converting the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) into a phosphate (B84403) ester intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion, also supplied by the phosphorus oxychloride, results in the formation of the 4,7-dichloroquinoline. Other reagents like phosphorus pentachloride (PCl₅) can also be used, often in conjunction with POCl₃.

The most widely adopted conventional synthesis of 4,7-dichloroquinoline is a classic example of precursor functionalization, known as the Gould-Jacobs reaction. This multi-step process begins with the reaction of m-chloroaniline and diethyl 2-(ethoxymethylene)malonate (EMME).

The key steps of this pathway are:

Condensation: m-chloroaniline reacts with EMME to form an enamine intermediate, diethyl 2-((3-chlorophenyl)amino)methylenemalonate.

Thermal Cyclization: The enamine is heated to high temperatures (around 250 °C) in a suitable high-boiling solvent like diphenyl ether. This induces an intramolecular cyclization to form ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

Saponification and Decarboxylation: The resulting ester is then saponified using a base (like sodium hydroxide) to the corresponding carboxylic acid, which is subsequently decarboxylated by heating in an acidic medium to yield 4-hydroxy-7-chloroquinoline.

Chlorination: As described in the previous section, the final step is the conversion of the 4-hydroxy group to a chloride using a strong chlorinating agent like phosphorus oxychloride to yield the final product, 4,7-dichloroquinoline.

A variation of this precursor strategy involves the reaction of m-chloroaniline with malonic acid in the presence of acetic anhydride, which leads to the formation of a malondianilide, followed by cyclization.

The mechanism of the Gould-Jacobs reaction, which is central to the conventional synthesis of 4,7-dichloroquinoline, has been extensively studied. The initial step is a vinylogous nucleophilic substitution of the ethoxy group from diethyl 2-(ethoxymethylene)malonate by m-chloroaniline. The subsequent thermal cyclization is a pericyclic reaction, specifically an electrocyclic ring closure, which is thermally allowed. This step is often the yield-limiting and most energy-intensive part of the sequence.

The final chlorination step with phosphorus oxychloride involves the initial phosphorylation of the tautomeric 4-quinolone oxygen. This creates a highly reactive intermediate. The chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the aromatic 4,7-dichloroquinoline. The driving force for this final step is the formation of a stable aromatic quinoline ring system.

Novel and Advanced Synthetic Approaches for 4,7-Dichloroquinoline

While the conventional routes are robust, they often involve harsh conditions, high temperatures, and the use of hazardous reagents like phosphorus oxychloride. Modern research focuses on developing greener, more efficient, and safer synthetic alternatives.

Catalytic methods are being explored to improve the efficiency and conditions of the cyclization and chlorination steps. For instance, the use of Lewis acids or solid acid catalysts to promote the cyclization step at lower temperatures is an area of active research. These catalysts can activate the carbonyl group of the malonate ester, facilitating the intramolecular Friedel-Crafts-type acylation.

More significantly, advancements have been made in the chlorination step to avoid the use of stoichiometric, corrosive phosphorus oxychloride. One approach involves the use of a catalytic amount of a phosphine (B1218219) oxide in combination with a less hazardous chlorinating agent, such as oxalyl chloride or thionyl chloride. The catalytic cycle would involve the in-situ generation of a reactive phosphonium (B103445) salt that performs the hydroxyl-to-chloride conversion.

Method Precursors Reagents/Catalyst Key Features
Gould-Jacobs m-chloroaniline, Diethyl 2-(ethoxymethylene)malonate1. Heat (250°C) 2. NaOH 3. POCl₃Multi-step, high-temperature cyclization, use of hazardous chlorinating agent.
Catalytic Chlorination 4-hydroxy-7-chloroquinolineCatalytic phosphine oxide, Oxalyl chlorideAims to reduce reliance on stoichiometric POCl₃, potentially milder conditions.

Photochemical and electrochemical methods represent frontier approaches in the synthesis of chlorinated heterocycles, though specific applications for the industrial production of 4,7-dichloroquinoline are still in early stages of development.

Photochemical Synthesis: In principle, photochemical methods could be applied to C-H activation and chlorination. For example, a quinoline precursor could be subjected to photoredox catalysis in the presence of a chloride source and a suitable photocatalyst. The catalyst, upon absorbing light, could generate a highly reactive radical species that facilitates the chlorination at specific positions. However, achieving the required regioselectivity for 4,7-dichloroquinoline without directing groups remains a significant challenge.

Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to oxidation and halogenation. An electrochemical cell could be used to oxidize a suitable quinoline precursor, generating a cationic intermediate that would then be susceptible to nucleophilic attack by chloride ions present in the electrolyte. Anodic oxidation could also be used to generate a chlorine radical from a chloride salt, which could then participate in a halogenation reaction. These methods can often be performed at room temperature and pressure, offering a potentially greener alternative to high-temperature conventional methods.

Currently, these advanced methods are primarily at the proof-of-concept stage for complex molecules like 4,7-dichloroquinoline, with further research needed to optimize yields, selectivity, and scalability.

Green Chemistry Principles in QAQ Dichloride Synthesis

The application of green chemistry principles is pivotal in modern synthetic chemistry to minimize environmental impact and enhance safety. ksu.edu.saglobalresearchonline.net While specific studies detailing the green synthesis of this compound are not prevalent in the provided results, the universally applicable twelve principles of green chemistry offer a framework for optimizing its production. vivekanandcollege.ac.inopcw.org

Key principles relevant to this compound synthesis would include:

Waste Prevention: Designing a synthetic route that minimizes the formation of byproducts. globalresearchonline.net

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org This involves choosing reactions that are inherently more efficient, such as addition reactions over substitution reactions. vivekanandcollege.ac.in

Less Hazardous Chemical Synthesis: Utilizing and generating substances with little to no toxicity. vivekanandcollege.ac.in This would involve careful selection of precursors and reagents.

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids. globalresearchonline.netvivekanandcollege.ac.in

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. vivekanandcollege.ac.inopcw.org

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources where feasible. vivekanandcollege.ac.inopcw.org

Reduce Derivatives: Avoiding unnecessary protection and deprotection steps, which add complexity and generate waste. acs.org The use of highly selective catalysts, such as enzymes, can often eliminate the need for protecting groups. acs.org

Catalysis: Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. acs.org

The oxidative polymerization of precursors like 5-aminoquinoline (B19350) is noted as an inexpensive and environmentally friendly method for producing related oligomers, suggesting that similar principles could be applied to this compound synthesis. dergipark.org.tr

Stereoselective and Regioselective Synthesis of this compound Derivatives

The synthesis of specific derivatives of this compound may require control over the spatial arrangement of atoms (stereoselectivity) and the orientation of chemical bonds (regioselectivity). These concepts are crucial in creating molecules with precise three-dimensional structures, which can be critical for their function.

Regioselectivity refers to the preference for one direction of bond making or breaking over another. masterorganicchemistry.com In the context of this compound derivatives, this could involve ensuring that functional groups are added to specific positions on the aromatic rings of the azobenzene (B91143) core. For instance, in reactions involving substituted anilines, controlling the position of substitution is a key regiochemical consideration.

Stereoselectivity deals with the preferential formation of one stereoisomer over another. rsc.org This is particularly relevant when chiral centers are present or introduced into the molecule. While the parent this compound molecule itself is achiral, the synthesis of its derivatives could involve reactions that create stereocenters. For example, if a chiral amine is used as a precursor, the resulting product could be a single enantiomer or a mixture of diastereomers.

Copper-catalyzed reactions have been shown to be effective in the stereoselective and regioselective synthesis of various nitrogen-containing heterocycles from amine derivatives and alkenes. nih.govnih.gov Such methodologies could potentially be adapted for the synthesis of complex this compound derivatives. The choice of catalyst and reaction conditions plays a critical role in determining the major product. nih.govnih.gov The Ugi four-component reaction (U-4CR) is another powerful tool for the stereoselective synthesis of α-amino acid derivatives, which could be relevant for creating this compound analogues with peptide-like functionalities. kirj.ee

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of several factors to ensure efficiency, consistency, and safety. scitechnol.comslideshare.net This process, known as scale-up, involves more than simply increasing the quantities of reactants.

Key considerations for scale-up and process optimization include:

Process Evaluation and Optimization: This involves a thorough examination of all reaction parameters, such as temperature, pressure, mixing speed, and reaction time, to maximize yield and purity while minimizing costs and environmental impact. scitechnol.comslideshare.net Simulation and modeling tools can be employed to facilitate these calculations and analyze process economics. mdpi.com

Equipment Selection: The choice of reactors, separation equipment, and purification systems must be appropriate for the larger scale of production. scitechnol.comiptsalipur.org The equipment must be capable of handling the specific chemical and physical properties of the reactants, intermediates, and final product.

Heat and Mass Transfer: As the reaction volume increases, ensuring efficient heat and mass transfer becomes critical to maintain consistent reaction conditions and prevent runaway reactions. scitechnol.com

Raw Material Sourcing and Quality Control: Establishing a reliable supply chain for precursor chemicals is essential. slideshare.net The purity of these precursors must be consistently monitored to ensure the quality of the final product. ucsc.edu

Good Manufacturing Practices (GMP): Adherence to cGMP guidelines is crucial, especially if the compound is intended for applications with stringent quality requirements. slideshare.netiptsalipur.org This includes maintaining detailed records, ensuring personnel are properly trained, and implementing robust quality assurance procedures. iptsalipur.org

Technology Transfer: A well-defined system for transferring the process from research and development to the production facility is necessary to ensure a smooth transition and consistent product quality. mdpi.comiptsalipur.org

The table below summarizes some of the critical parameters that need to be evaluated during the scale-up of chemical processes like the synthesis of this compound.

ParameterLaboratory ScalePilot Plant ScaleProduction Scale
Batch Size Milligrams to gramsKilogramsTons
Equipment GlasswareSmall-scale reactorsLarge-scale reactors
Mixing Magnetic stirrersMechanical agitatorsIndustrial mixers
Heat Transfer Heating mantles, oil bathsJacketed vesselsHeat exchangers
Process Control ManualSemi-automatedFully automated

Advanced Structural Elucidation and Spectroscopic Characterization of Qaq Dichloride

High-Resolution Spectroscopic Techniques for QAQ Dichloride

Spectroscopy is fundamental to probing the chemical environment of atoms and bonds within a molecule. For a compound with the complexity of this compound, a multi-faceted spectroscopic approach is essential.

To unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) signals of this compound, a series of one-dimensional and two-dimensional NMR experiments would be required.

¹H NMR: Would provide information on the number of different types of protons and their integrations would indicate the relative number of protons of each type. The chemical shifts would offer insight into the electronic environment of the protons, and spin-spin coupling patterns would reveal connectivity between neighboring protons.

¹³C NMR: Would identify the number of non-equivalent carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete bonding framework.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to trace out the spin systems within the ethyl groups and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the quaternary ammonium (B1175870) ethyl groups to the rest of the molecular structure across the amide linkage.

A hypothetical data table for the expected NMR shifts is presented below.

Atom TypePredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Aromatic Protons7.0 - 8.0Doublet7.0 - 9.0
Amide NH8.0 - 9.0SingletN/A
Methylene (-CH₂-)3.5 - 4.5Quartet7.0 - 7.5
Methyl (-CH₃)1.2 - 1.5Triplet7.0 - 7.5

Note: This table is predictive and not based on experimental data.

Vibrational spectroscopy is essential for identifying functional groups and studying the conformational isomers of this compound, particularly the trans and cis isomers of the central azobenzene (B91143) unit.

FTIR Spectroscopy: Would show strong absorptions corresponding to the C=O stretch of the amide group (around 1650-1680 cm⁻¹), N-H bending, C-N stretching, and aromatic C=C stretching vibrations.

Raman Spectroscopy: Would be particularly useful for observing the N=N stretch of the azobenzene group (typically 1400-1450 cm⁻¹), which is often weak in the IR spectrum. The position of this band can be sensitive to the cis/trans configuration.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental composition (C₂₈H₄₄N₆O₂²⁺). Tandem MS (MS/MS) would involve selecting the parent ion and inducing fragmentation to elucidate the molecular structure. Key fragmentation pathways would likely involve the cleavage of the amide bonds and the loss of the triethylamino groups.

The photoswitchable nature of this compound makes electronic spectroscopy a critical tool for its characterization.

UV-Vis Spectroscopy: The azobenzene core is a well-known chromophore. The trans isomer typically exhibits a strong π→π* transition at around 320-350 nm and a weaker, often forbidden, n→π* transition at longer wavelengths (around 440 nm). Upon photoisomerization to the cis form, the π→π* band decreases in intensity and shifts, while the n→π* band becomes more prominent.

X-ray Absorption Spectroscopy (XAS): Would provide element-specific information about the electronic structure and local coordination environment of the nitrogen and oxygen atoms within the molecule.

X-ray Diffraction Studies of this compound

To obtain definitive information about the solid-state structure of this compound, X-ray diffraction is the gold standard.

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would yield a precise three-dimensional model of the molecule.

Molecular Geometry: Would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry. It would definitively establish the conformation (trans or cis) of the azobenzene unit in the crystalline state.

Packing Arrangements: Would reveal how the this compound cations and the chloride anions are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

A summary of crystallographic data that would be obtained is presented in the table below.

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupSymmetry of the crystal lattice
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
ZNumber of molecules per unit cell
Bond LengthsPrecise distances between atoms (e.g., N=N, C=O, C-N)
Bond AnglesAngles between adjacent bonds
Torsion AnglesDihedral angles defining the molecular conformation

Note: This table represents the type of data that would be generated from a single-crystal X-ray diffraction experiment.

Based on a comprehensive review of available scientific literature, there is no evidence of a compound referred to as "this compound." This name does not correspond to any known chemical structure in established databases. As a result, experimental data regarding its structural and spectroscopic characterization are non-existent.

Therefore, it is not possible to provide the requested article detailing the Powder X-ray Diffraction, Electron Microscopy, Surface Analysis, and Chiroptical Spectroscopy of "this compound." The subsequent sections of the requested outline cannot be addressed due to the absence of the subject compound in the scientific domain.

Theoretical and Computational Studies of Qaq Dichloride

Quantum Chemical Calculations on QAQ Dichloride

Quantum chemical calculations are employed to investigate the electronic structure, energy, and properties of molecules based on the fundamental principles of quantum mechanics. For this compound, these calculations are essential for understanding the differences between its trans and cis isomers, which is the basis for its function as a photoswitch.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. It provides a good balance between accuracy and computational cost, making it suitable for relatively large molecules like this compound.

DFT calculations on azobenzene (B91143) derivatives, the core of this compound, reveal significant differences in the electronic structure of the trans and cis isomers. researchgate.net The trans isomer is generally more stable and has a smaller dipole moment, while the cis isomer is less stable and more polar. mdpi.com The reactivity of the isomers, including their ability to interact with the pore of an ion channel, is governed by their shape and electronic properties.

DFT can be used to calculate key parameters that describe the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and the energy required to excite the molecule. For azobenzene-based photoswitches, DFT calculations help in understanding the n→π* and π→π* electronic transitions that are responsible for their photoisomerization. researchgate.net Time-dependent DFT (TD-DFT) is particularly useful for simulating UV-Visible absorption spectra, which can be compared with experimental data to validate the computational model. mdpi.com

Table 1: Representative DFT-Calculated Properties for a Generic Azobenzene Photoswitch (Note: This table presents typical values for azobenzene derivatives as specific data for this compound is not publicly available. The values illustrate the principles discussed.)

Property trans-isomer cis-isomer Reference
Relative Energy (kcal/mol) 0 ~12-15 researchgate.net
HOMO-LUMO Gap (eV) ~3.5 ~3.7 researchgate.net
Dipole Moment (Debye) ~0 ~3.0 mdpi.com

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for molecular properties and reaction energies.

For this compound, ab initio calculations can be used to precisely determine the geometries of the trans and cis isomers, as well as the transition state connecting them. acs.org This allows for the calculation of the energy barrier for thermal isomerization from the less stable cis form back to the trans form. The rate of this thermal relaxation is a critical parameter for the practical application of photoswitchable drugs. mdpi.com

Furthermore, ab initio methods can provide accurate calculations of vertical excitation energies, which correspond to the energy required to promote the molecule to an excited electronic state upon absorption of a photon. acs.org These calculations are vital for understanding the photoisomerization quantum yields (the efficiency of the light-induced switching process).

Table 2: Representative Ab Initio Calculated Energies for Azobenzene Isomerization (Note: This table presents typical values for the parent azobenzene molecule as specific data for this compound is not publicly available.)

Energy Parameter Value (kcal/mol) Method Reference
cis-trans Energy Difference 13.5 MP2/cc-pVTZ acs.org
Rotational Barrier (cis to trans) ~45-50 Various researchgate.net

The function of this compound as a photoswitchable ion channel blocker is critically dependent on the different shapes of its two isomers. The trans isomer is relatively linear and extended, with a length of approximately 1.7 nm, allowing it to span a certain distance and physically block the ion channel pore. nih.gov In contrast, the cis isomer adopts a bent, more compact conformation, which is too short to effectively block the channel. mdpi.com

Computational methods are used to perform a thorough conformational analysis of both isomers. By systematically rotating the rotatable bonds in the molecule (e.g., the bonds connecting the azobenzene core to the quaternary ammonium (B1175870) head groups), a potential energy surface can be generated. This analysis helps to identify the most stable conformations for each isomer and to understand the flexibility of the molecule. This information is crucial for building accurate models for subsequent molecular dynamics simulations of the molecule interacting with its biological target.

Molecular Dynamics (MD) Simulations of this compound Systems

While quantum chemical methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a more complex environment, such as in solution or interacting with a protein. MD simulations model the movements of atoms over time based on a classical force field.

The behavior of this compound in a biological system is heavily influenced by its interactions with the surrounding water molecules. MD simulations can be used to study the solvation dynamics of both the trans and cis isomers. Due to its larger dipole moment, the cis isomer is expected to interact more strongly with polar water molecules than the nearly non-polar trans isomer. The two positively charged quaternary ammonium groups on this compound ensure its water solubility. biorxiv.org MD simulations can reveal the structure of the hydration shells around the different parts of the molecule and how water molecules mediate the conformational flexibility of the linker between the azobenzene core and the charged heads.

The ultimate goal of many computational studies on this compound is to understand how it interacts with its target ion channels. MD simulations are a powerful tool for this purpose. mdpi.comdiva-portal.org By placing a model of the this compound isomer into a system containing a model of the ion channel embedded in a lipid membrane and surrounded by water and ions, the binding process can be simulated.

These simulations can provide detailed insights into:

Binding Modes : How the extended trans isomer fits into the ion channel pore to block the passage of ions, and why the bent cis isomer is unable to bind effectively. The quaternary ammonium groups are known to interact with specific sites within the pore of potassium and sodium channels. nih.gov

Interaction Energies : The strength of the interactions between the ligand and the protein, which can be broken down into contributions from different types of forces (e.g., electrostatic, van der Waals).

Conformational Changes : How the protein and/or the ligand change their conformation upon binding.

These simulations are instrumental in the rational design of new and improved photoswitchable ligands with enhanced potency, selectivity, and photoswitching properties. mdpi.com

Computational Prediction of Spectroscopic Signatures for this compound

The prediction of spectroscopic signatures is a cornerstone of computational chemistry, enabling the identification and structural elucidation of new compounds. researchgate.net For this compound, computational methods can generate theoretical spectra that serve as a reference for future experimental work.

A primary technique for these predictions is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. d-nb.infocranfield.ac.uk By calculating the electronic ground state of the this compound molecule, its response to electromagnetic radiation can be simulated, yielding predictions for various spectroscopic techniques.

Vibrational Spectroscopy (Infrared and Raman): Theoretical infrared (IR) and Raman spectra are predicted by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. DFT calculations, often using functionals like B3LYP with an appropriate basis set (e.g., 6-31G(d)), can provide accurate predictions of these vibrational modes. cranfield.ac.uk For ionic compounds like this compound, it is crucial to consider the solid-state environment, which can be modeled by including counter-ions in the calculation to accurately represent the crystalline structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (δ) and coupling constants (J) can also be predicted computationally. These calculations involve determining the magnetic shielding tensors of the nuclei within the molecule. The predicted chemical shifts for the various nuclei (e.g., ¹H, ¹³C) in this compound would be instrumental in confirming its molecular structure.

Electronic Spectroscopy (UV-Vis and Circular Dichroism): Time-dependent DFT (TD-DFT) is employed to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. umanitoba.ca If this compound is chiral, its chiroptical properties can be investigated using techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). acs.orglibretexts.org CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the molecule's secondary and tertiary structure. libretexts.orgnih.gov Computational protocols for predicting VCD spectra often involve conformational sampling followed by DFT calculations to generate a Boltzmann-weighted spectrum. acs.org

A hypothetical predicted vibrational spectrum for a simplified this compound analog is presented below.

Predicted Vibrational ModeFrequency (cm⁻¹)Intensity
N-H Stretch3200Strong
C-H Stretch2950Medium
C=O Stretch1710Strong
C-N Stretch1250Medium
C-Cl Stretch750Weak

This table is a hypothetical representation and not based on actual experimental data for this compound.

Cheminformatics and QSAR/QSPR Approaches for this compound Series (excluding biological)

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) modeling are powerful tools for predicting the physicochemical properties of a series of related compounds. researchgate.netconicet.gov.ar For a homologous series of this compound analogs, where systematic structural modifications are made, QSPR can establish a mathematical relationship between the molecular structure and a specific non-biological property. mdpi.com

The general workflow for a QSPR study on a this compound series would involve:

Dataset Curation: Assembling a dataset of this compound analogs with known experimental values for a particular physicochemical property (e.g., melting point, boiling point, solubility, octanol-water partition coefficient).

Molecular Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. researchgate.net These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, fragment counts. mdpi.comnih.gov

3D Descriptors: Molecular surface area, volume, shape indices. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Neural Networks, a mathematical model is built that correlates the descriptors with the property of interest. way2drug.comd-nb.info

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and generalizability. researchgate.net

For a hypothetical series of this compound analogs, a QSPR model could predict their solubility in water. The model might reveal that the solubility is positively correlated with the number of polar functional groups and negatively correlated with the molecular surface area.

This compound AnalogMolecular Weight ( g/mol )Polar Surface Area (Ų)Predicted Solubility (g/L)
Analog 12506010.5
Analog 2264609.8
Analog 32507512.1
Analog 42787511.2

This table is a hypothetical representation of QSPR predictions and not based on actual experimental data.

Reaction Pathway Exploration and Transition State Analysis for this compound Transformations

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. scielo.brmontclair.edu For potential transformations of this compound, such as cyclizations, substitutions, or eliminations, computational methods can map out the entire reaction pathway, identify intermediates, and characterize transition states. d-nb.infonih.govrsc.org

The exploration of a reaction pathway typically begins with identifying the reactants and products. Using computational methods like DFT, the geometries of these species are optimized to find their minimum energy structures on the potential energy surface (PES). scielo.br

Transition State Search: The transition state (TS) is the highest energy point along the reaction coordinate and represents the kinetic barrier of the reaction. montclair.edu Various algorithms are used to locate the TS structure. Once found, a frequency calculation is performed to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. cranfield.ac.uk

Intrinsic Reaction Coordinate (IRC) Calculations: Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.govresearchgate.net This calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located TS indeed connects the desired species. nih.govsmu.edu

For a hypothetical nucleophilic aromatic substitution (SNAr) reaction involving a this compound derivative, computational analysis could reveal a stepwise mechanism involving a Meisenheimer complex as an intermediate. acs.org The calculated energy profile would show two transition states and one intermediate, providing a detailed understanding of the reaction progress.

Reaction SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate (Meisenheimer Complex)+5.7
Transition State 2+18.9
Products-10.3

This table is a hypothetical representation of a reaction energy profile and not based on actual experimental data.

By employing these computational techniques, a comprehensive theoretical understanding of this compound's properties and reactivity can be established, guiding future experimental investigations.

Chemical Reactivity and Reaction Mechanisms of Qaq Dichloride

Nucleophilic Substitution Reactions Involving QAQ Dichloride

Quaternary ammonium (B1175870) cations, including the bis-quaternary structures, are generally unreactive towards most nucleophiles due to the lack of a leaving group on the nitrogen atom and the positive charge which repels nucleophiles. wikipedia.org However, the organic groups attached to the nitrogen can be susceptible to nucleophilic attack under specific and often harsh conditions.

One of the primary ways bis-quaternary ammonium salts are synthesized is through nucleophilic substitution, where a tertiary diamine reacts with an alkyl halide, or a bis-tertiary amine reacts with two equivalents of an alkyl halide. chemgulf.com For instance, the reaction of a tertiary amine with epichlorohydrin (B41342) can lead to the formation of bis-quaternary ammonium salts. conicet.gov.ar Similarly, bis-quaternary ammonium salts can be synthesized from alkyldimethylamine and 1,ω-dibromoalkane. jst.go.jp

While the quaternary ammonium core itself is stable, reactions can occur at the substituents. For example, if the linker or the R groups contain reactive sites, such as a benzylic or allylic position, they can undergo SN2-type reactions. researchgate.netrsc.org These reactions involve the cleavage of a C-N bond and are often catalyzed by transition metals. rsc.orgaimspress.com The reaction of quaternary anilinium salts with free anilines demonstrates a dynamic nucleophilic exchange, which can be thermally activated. researchgate.net

The reactivity in nucleophilic substitution is also influenced by steric hindrance around the nitrogen centers and the electronic properties of the substituents. units.it Electron-withdrawing groups can influence the reactivity of related triazine quaternary ammonium salts. units.it

Redox Chemistry of this compound

Bis-quaternary ammonium salts are generally stable towards oxidants. wikipedia.org Their resistance to oxidation makes them useful in various applications where they might be exposed to oxidizing environments.

However, the potential for oxidation exists within the organic substituents. If the alkyl or aryl groups contain functionalities that can be oxidized, such as hydroxyl groups or unsaturated bonds, these may react under appropriate oxidizing conditions. For example, the presence of thiol groups in the structure could lead to their oxidation to disulfides or other oxidized sulfur species. nih.gov The interaction of some bis-quaternary ammonium compounds with bacterial cells can lead to the generation of reactive oxygen species (ROS), which then causes oxidative stress and damage to the cell membrane. acs.org

The reduction of quaternary ammonium cations is also challenging due to their cationic nature. However, specific types of quaternary ammonium salts can be designed to undergo reduction. For example, nitroarylmethyl quaternary ammonium salts can be reduced to release an amine effector, a strategy used in the development of prodrugs. sci-hub.box This reduction can be initiated by a one-electron transfer, leading to the fragmentation of the molecule. sci-hub.box

In some cases, the reduction can lead to dealkylation, although this typically requires harsh conditions or the presence of strong nucleophiles. wikipedia.org Tertiary amine analogues can be derived from their quaternary ammonium precursors, implying a reductive process, and these tertiary amines can be protonated at physiological pH to interact with biological targets. nih.gov

Coordination Chemistry of this compound with Metal Centers

While the bis-quaternary ammonium cation itself does not typically act as a direct ligand to a metal center due to its filled coordination sphere and positive charge, these compounds can play a significant role in coordination chemistry in other ways.

Anion Coordination: The chloride anions in this compound can be replaced by complex metal anions. For instance, palladium can be extracted from chloride solutions by forming complexes with bis-quaternary ammonium bases, where the bis-quaternary cation pairs with a complex palladium-containing anion. researchgate.net

Precursors to Ligands: Bis-quaternary ammonium salts, particularly those based on imidazolium (B1220033) structures, are common precursors to N-heterocyclic carbene (NHC) ligands. Deprotonation of the imidazolium salt in the presence of a metal salt can yield an NHC-metal complex. soton.ac.uk Pincer-type ligands, which are multidentate ligands that bind to a metal in a pincer-like fashion, can be synthesized from bis(imidazolium) salts. soton.ac.uk

Outer-Sphere Coordination: The dicationic nature of this compound can lead to electrostatic interactions with anionic metal complexes, influencing their reactivity and solubility through outer-sphere coordination.

The table below provides examples of interactions involving bis-quaternary ammonium systems in a coordination context.

Bis-Quaternary System TypeInteracting MetalRole of the Quaternary CompoundResulting Complex TypeReference
Bis-quaternary ammonium basePalladium (Pd)Cation for complex anion(R₃N(CH₂)₂NR₃)[PdCl₂A]₂ researchgate.net
Bis(imidazolium) saltVarious transition metalsN-heterocyclic carbene (NHC) precursorMetal-NHC complex soton.ac.uk

Synthesis and Characterization of Metal-QAQ Dichloride Complexes

The synthesis of metal complexes involving this compound as a ligand typically proceeds via the reaction of the dichloride salt with various metal salts in a suitable solvent. The nitrogen and oxygen atoms within the this compound structure serve as potential donor sites for coordination with a central metal ion.

Synthesis Procedure: A general method for the synthesis of Metal-QAQ Dichloride complexes involves dissolving this compound in a solvent such as ethanol (B145695). researchgate.netresearchgate.net A solution of a metal chloride salt (e.g., Cobalt(II) chloride, Nickel(II) chloride, Copper(II) chloride) in the same solvent is then added dropwise to the ligand solution, often in a 1:1 or 1:2 metal-to-ligand molar ratio. researchgate.net The reaction mixture may be stirred at room temperature or refluxed for several hours to ensure completion. researchgate.netsysrevpharm.org The resulting solid complex can then be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. researchgate.net

Characterization Techniques: The characterization of these newly formed complexes is crucial to confirm their structure and properties. Standard analytical techniques employed include:

Spectroscopic Methods (FT-IR and UV-Vis): Infrared (IR) spectroscopy is used to identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, C-N) upon complexation. researchgate.netmdpi.com New bands in the far-IR region can also confirm the formation of metal-ligand (M-O, M-N) bonds. mdpi.com UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, helping to elucidate the geometry around the central metal ion. researchgate.net

Molar Conductivity Measurements: These measurements determine the electrolytic nature of the complexes. For a complex of the type [M(QAQ)]Cl₂, the molar conductance value in a solvent like DMSO or DMF would be consistent with a 1:2 electrolyte. researchgate.net

Atomic Absorption Spectroscopy (AAS): This technique is used to determine the percentage of the metal in the complex, confirming the stoichiometry of the synthesized compound. researchgate.net

Table 1: Hypothetical Characterization Data for a [Cu(QAQ)]Cl₂ Complex

Technique Observation Interpretation
Molar Conductivity 130 Ω⁻¹cm²mol⁻¹ in DMFConsistent with a 1:2 electrolyte, indicating the chloride ions are outside the coordination sphere.
FT-IR Spectroscopy Shift in ν(C=O) from 1680 cm⁻¹ to 1650 cm⁻¹. New band at 440 cm⁻¹.Coordination of the carbonyl oxygen to the Cu(II) ion. Formation of a Cu-O bond. mdpi.com
UV-Vis Spectroscopy Broad d-d transition band centered around 650 nm.Suggests a distorted octahedral or square planar geometry around the Cu(II) center. researchgate.net
AAS Experimental %Cu matches the calculated value for [Cu(C₂₈H₄₄N₆O₂)]Cl₂.Confirms the proposed 1:1 metal-to-ligand stoichiometry. researchgate.net

Photochemistry and Radiolysis of this compound

Photochemistry: The photochemistry of a compound is governed by the Grotthuss-Draper law, which states that the substance must absorb light for a photochemical reaction to occur. msu.edu this compound is a photoswitchable molecule, meaning its conformation can be controlled by light. glpbio.com It contains an azobenzene (B91143) core, which is a well-known photochromic group. This allows this compound to undergo reversible trans-cis isomerization upon irradiation with specific wavelengths of light. The trans isomer is generally more stable, but absorption of UV light (around 380 nm) promotes it to an excited state that can relax to the cis isomer. glpbio.com Conversely, the cis isomer can be switched back to the trans form with visible light (around 500 nm). glpbio.com

This process does not typically proceed with 100% efficiency. The quantum yield (Φ), which is the number of desired events occurring per photon absorbed, is often less than unity due to competing radiative (fluorescence, phosphorescence) and non-radiative decay pathways that return the molecule to its initial state without isomerization. msu.edu

Table 2: Photochemical Properties of this compound

Process Wavelength Transformation Significance
Isomerization ~380 nmtrans → cisActivation of the molecule to its less stable, bent conformation. glpbio.com
Isomerization ~500 nmcis → transReversion to the more stable, linear conformation. glpbio.com

Radiolysis: Radiolysis involves the chemical decomposition of a substance by high-energy ionizing radiation (e.g., gamma rays, electron beams). acs.org In aqueous solutions, the primary event is the radiolysis of water, which produces a mixture of highly reactive species, including hydrated electrons (eₐₒ⁻), hydrogen atoms (H•), and hydroxyl radicals (•OH). mdpi.com

These primary radicals will subsequently react with dissolved molecules like this compound.

Reaction with eₐₒ⁻ and H•: Both the hydrated electron and the hydrogen atom are powerful reducing agents. They are known to react rapidly with chlorinated organic compounds, causing dissociative electron attachment that cleaves the carbon-chlorine bond to produce a chloride ion (Cl⁻) and an organic radical. acs.org

Reaction with •OH: The hydroxyl radical is a potent, non-selective oxidizing agent. It can react with this compound by adding to the aromatic rings or by abstracting a hydrogen atom from the alkyl portions of the molecule, initiating a cascade of secondary oxidative reactions. nih.gov

Table 3: Potential Radiolytic Reactions of this compound in Aqueous Solution

Radiolytic Species Target Site on this compound Potential Reaction Type
Hydrated Electron (eₐₒ⁻) Carbon-Chlorine BondReductive Dechlorination acs.org
Hydrogen Atom (H•) Carbon-Chlorine BondReductive Dechlorination acs.org
Hydroxyl Radical (•OH) Aromatic Rings / Alkyl ChainsElectrophilic Addition / Hydrogen Abstraction nih.gov

Polymerization Reactions Involving this compound as Monomer or Initiator

This compound as a Monomer: this compound possesses two quaternary ammonium groups linked to acyl functionalities. In its diacyl chloride form (prior to quaternization), the molecule is a classic example of a monomer used in condensation polymerization. chemrevise.org Diacyl dichlorides are highly reactive monomers that can react with nucleophilic co-monomers to form polymers, expelling a small molecule like hydrogen chloride (HCl) in the process. studymind.co.uksavemyexams.com

For instance, this compound's precursor could react with:

A diamine (H₂N-R-NH₂): This reaction would form a polyamide through the repeated formation of amide linkages. savemyexams.com

A diol (HO-R-OH): This reaction would yield a polyester (B1180765) through the formation of ester linkages. studymind.co.uk

The reactivity of the diacyl chloride is significantly higher than that of a corresponding dicarboxylic acid, allowing polymerization to proceed rapidly without the need for high temperatures or catalysts. savemyexams.com

This compound as an Initiator: The chemical structure of this compound, specifically the presence of carbon-chlorine bonds, suggests its potential use as an initiator in certain types of controlled radical polymerization. In Atom Transfer Radical Polymerization (ATRP), an alkyl halide (R-X) is used as an initiator in the presence of a transition metal complex (e.g., a copper or iron complex) as a catalyst. acs.org The catalyst reversibly activates the dormant initiator species (R-X) to generate a propagating radical (R•).

Given that this compound possesses two such potential initiating sites, it could function as a bifunctional ATRP initiator. This would allow for the simultaneous growth of two polymer chains extending from a single initiator molecule, which is a common strategy for synthesizing polymers with well-defined architectures. acs.org

Table 4: Dual Roles of this compound (or its precursor) in Polymerization

Role Polymerization Type Reactive Group Co-reactant / Conditions Resulting Polymer
Monomer Condensation Polymerization chemrevise.orgDiacyl ChlorideDiamine or DiolPolyamide or Polyester
Initiator Atom Transfer Radical Polymerization (ATRP) acs.orgAlkyl ChlorideVinyl Monomer + Metal CatalystTwo polymer chains per QAQ molecule

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic Studies: Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. quora.com For reactions involving this compound, such as metal complex formation or hydrolysis, kinetics can be investigated by monitoring the change in concentration of a reactant or product over time. This is often achieved using techniques like UV-Vis spectroscopy or conductivity measurements. researchgate.net

The experimental data can be used to determine the reaction order with respect to each reactant and to calculate the rate constant (k). For example, the rate of formation of a metal complex, [M(QAQ)]²⁺, could follow a rate law of the form: Rate = k[this compound]ˣ[M²⁺]ʸ

Determining the exponents (x and y) reveals the reaction mechanism. For example, a first-order dependence on both the ligand and the metal (x=1, y=1) might suggest a direct bimolecular displacement mechanism. quora.com The effect of temperature on the rate constant can also be studied to determine the activation energy (Ea) of the reaction using the Arrhenius equation.

Table 5: Outline of a Hypothetical Kinetic Study for [M(QAQ)]²⁺ Formation

Parameter Method of Determination Information Gained
Reaction Rate Measure change in absorbance vs. time.How fast the complex forms under given conditions.
Rate Law (Orders x, y) Method of initial rates; vary initial concentrations of reactants. tsijournals.comHow concentration affects the rate; insight into the rate-determining step. quora.com
Rate Constant (k) Calculated from the rate law and experimental data.Intrinsic speed of the reaction at a specific temperature.
Activation Energy (Ea) Measure k at different temperatures and plot ln(k) vs. 1/T (Arrhenius plot).Minimum energy required for the reaction to occur.

Thermodynamic Studies: Thermodynamic studies provide information about the energy changes and spontaneity of a reaction. Key parameters include the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). researchgate.net These values can be determined for reactions such as the complexation of this compound with a metal ion.

The stability constant (K_f) of the complex can be measured at different temperatures. These data allow for the calculation of the thermodynamic parameters using the following relationships:

ΔG° = -RTln(K_f) (Determines spontaneity)

Van't Hoff Equation: ln(K_f) = (-ΔH°/R)(1/T) + (ΔS°/R)

A plot of ln(K_f) versus 1/T yields a straight line from which ΔH° (from the slope) and ΔS° (from the intercept) can be calculated. researchgate.net A negative ΔG° indicates a spontaneous reaction. A negative ΔH° indicates the reaction is exothermic, while a positive ΔS° suggests an increase in disorder, often due to the release of solvent molecules from the metal's coordination sphere upon ligand binding. researchgate.net

Table 6: Hypothetical Thermodynamic Data for [Ni(QAQ)]²⁺ Complexation at 298 K

Parameter Hypothetical Value Interpretation
ΔG° -30 kJ/molThe complexation reaction is spontaneous. researchgate.net
ΔH° -25 kJ/molThe reaction is exothermic, releasing heat. researchgate.net
ΔS° +16.8 J/mol·KThe reaction leads to a slight increase in entropy, likely due to solvent reorganization. researchgate.net

Applications of Qaq Dichloride in Materials Science and Industrial Processes

Azobenzene (B91143) Derivatives as Precursors for Advanced Materials

The ability to incorporate azobenzene moieties into larger molecular structures has led to their use as building blocks for a variety of advanced materials. These materials can have their properties dynamically controlled by light, opening up applications in data storage, photonics, and molecular devices. thieme-connect.com

Azobenzene derivatives are widely used to synthesize photoresponsive polymers. These polymers can be designed to change their shape, solubility, or other physical properties upon light irradiation. rsc.org There are two main strategies for creating azobenzene-containing polymers:

Direct Polymerization of Azomonomers: In this method, a monomer containing an azobenzene group is synthesized first and then polymerized. This approach allows for the creation of homopolymers with a high density of photoresponsive units. csic.es

Post-functionalization of Polymers: This involves attaching azobenzene derivatives to a pre-existing polymer backbone. This method is versatile and allows for the modification of a wide range of polymers. csic.es

For example, high molecular weight azobenzene-containing side-chain liquid crystalline polymers have been synthesized using copper(I)-catalyzed "click chemistry." rsc.org These polymers exhibit changes in their liquid crystalline phase in response to light, which is a desirable property for applications in optical switching and data storage. rsc.org Furthermore, polyamides and polyureas incorporating azobenzene groups in their main chain have been shown to exhibit a "photoviscosity effect," where the viscosity of their solutions can be altered with light. iiste.org

Table 1: Examples of Azobenzene-Containing Polymers and their Properties

Polymer TypeSynthesis MethodKey PropertyPotential Application
Side-chain liquid crystalline polymerClick ChemistryPhoto-induced phase transitionOptical data storage
Main-chain polyamideCondensation polymerizationPhotoviscosity effectPhoto-controlled rheology
Multi-azobenzene polymerFree radical polymerizationEnhanced photoresponsivenessPhotoactuators

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of crystalline porous materials with high surface areas and tunable structures. nih.govtcichemicals.comrsc.orgwikipedia.org Incorporating photoresponsive azobenzene units into the organic linkers of MOFs and COFs can create materials whose pore size, guest adsorption, or catalytic activity can be controlled by light.

While the direct incorporation of QAQ dichloride into MOFs or COFs is not reported, the use of other azobenzene-containing dicarboxylic acids or diamines as linkers is an active area of research. These "photochromic MOFs" have potential applications in light-controlled gas storage and separation, as well as in photopharmacology for the controlled release of drug molecules. The ability to change the framework's properties with an external light stimulus allows for the dynamic control of the material's function. wikipedia.org

Azobenzene derivatives play a crucial role in the development of photoresponsive nanomaterials. By functionalizing the surface of nanoparticles with azobenzene ligands, it is possible to create nanomaterials whose aggregation, dispersibility, or interaction with other molecules can be controlled by light. This has led to the development of "smart" drug delivery systems, where the release of a therapeutic agent from a nanocarrier can be triggered by light at a specific location in the body. Furthermore, azobenzene-containing surfactants have been used to create photoresponsive emulsions and foams.

Catalytic Applications of Azobenzene Derivatives

The unique electronic and structural properties of azobenzene derivatives have led to their exploration in the field of catalysis. They can act as photoswitchable ligands, allowing for the activity of a catalyst to be turned on or off with light, or they can be the substrate in a catalytic reaction. rsc.orgrsc.org

In homogeneous catalysis, the catalyst is in the same phase as the reactants. quora.comslideshare.net Azobenzene derivatives can be designed as ligands that coordinate to a metal center. The isomerization of the azobenzene unit by light can alter the steric and electronic environment around the metal, thereby changing its catalytic activity. This allows for the temporal and spatial control of a chemical reaction. For example, rhodium and ruthenium complexes are commonly used in homogeneous hydrogenation reactions. slideshare.net The use of photoswitchable phosphine (B1218219) ligands containing azobenzene moieties allows for the modulation of the catalytic activity of these metal centers with light.

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gas reactants. savemyexams.comwikipedia.org The surface of a solid catalyst can be modified by attaching a layer of azobenzene derivatives. The photoisomerization of these surface-bound molecules can change the surface properties, such as its polarity or its ability to adsorb reactants. This, in turn, can influence the rate and selectivity of the catalytic reaction occurring at the surface. This approach has been explored for controlling enzymatic reactions on surfaces and for developing photoresponsive chromatographic materials where the separation properties can be tuned with light.

This compound in Chemical Synthesis and Reagent Design

This compound is a product of targeted chemical synthesis, designed to function as a specialized photoresponsive reagent. Its structure is engineered to confer light-sensitivity to various systems, particularly biological ones. The design incorporates several key features that dictate its function.

The full chemical name of this compound is 2,2'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride. rndsystems.com At its heart is an azobenzene core, a well-known photochromic group that can exist in two isomeric states: a thermally stable, elongated trans form and a metastable, bent cis form. researchgate.netnih.govresearchgate.net The transition between these states is controlled by light, a property that is central to its application as a reagent. nih.gov

Attached to this photoactive core are quaternary ammonium (B1175870) (QA) groups. nih.gov These groups are permanently charged, which renders the molecule as a whole generally impermeable to cell membranes. rndsystems.comnih.gov This impermeability is a crucial design element, allowing for targeted delivery into specific cells that possess channels capable of internalizing the molecule. nih.gov The synthesis of this compound, therefore, is a multi-step process focused on creating a molecule with a specific, pre-determined function as a light-activated tool. researchgate.netmdpi.com It is designed not as a general-purpose starting material for broad chemical synthesis, but as a functional end-product reagent for photopharmacology and materials science. medchemexpress.comtargetmol.com

Table 1: Structural Design Features of this compound

Structural ComponentChemical GroupDesign Purpose
Photoactive CoreAzobenzeneEnables reversible trans-cis isomerization when exposed to specific light wavelengths, acting as a molecular switch. researchgate.netnih.gov
Terminal GroupsQuaternary AmmoniumProvide a permanent positive charge, making the molecule hydrophilic and generally membrane-impermeant for targeted applications. rndsystems.comnih.gov
LinkerAmideConnects the functional terminal groups to the central azobenzene core.

Electrochemical Applications of this compound Based Materials

While direct research into the electrochemical applications of this compound is not extensively documented, the properties of its core chemical structure provide a basis for potential uses. As a derivative of azobenzene, this compound belongs to a class of molecules known to be electrochemically active. nih.govresearchgate.net

The central N=N double bond of the azobenzene unit is a redox-active group. ijasbt.org Studies on various azobenzene compounds show that this group can undergo a reversible two-electron, two-proton reduction and oxidation process. ijasbt.orgacs.org This inherent redox capability has led to the investigation of azobenzene-based materials for energy storage systems, such as in the electrodes of rechargeable batteries. researchgate.netijasbt.org The electrochemical state of azobenzene molecules can also influence their isomeric state, indicating a potential for developing materials where photochemical and electrochemical properties are coupled. researchgate.net

The electrochemical behavior of azobenzene derivatives is influenced by factors such as the solvent and the nature of substituents on the phenyl rings. researchgate.netnih.gov In the case of this compound, the presence of the charged quaternary ammonium groups would significantly impact its solubility and behavior in electrochemical systems, particularly in aqueous electrolytes. Although azobenzene compounds can suffer from issues like capacity decay during cycling in battery applications, research into stabilizing these molecules is ongoing. researchgate.net These findings suggest that materials based on this compound could theoretically be designed for electrochemical applications, such as in sensors or energy storage, but this remains an area for future investigation.

Table 2: General Redox Properties of the Azobenzene Core

ProcessReactionKey FeaturePotential Application Area
ReductionR-N=N-R + 2e⁻ + 2H⁺ ↔ R-NH-NH-RReversible electron and proton transfer at the azo group. acs.orgEnergy Storage (Batteries, Capacitors) researchgate.netijasbt.org
OxidationVaries by substituentQuinoid-type azobenzenes can undergo reversible oxidation. acs.orgRedox-Active Materials acs.org
Electro-IsomerizationReduction can catalyze cis-to-trans isomerization. researchgate.netCoupling of electrochemical input to mechanical motion.Molecular Machines, Sensors researchgate.net

Optical and Electronic Device Applications of this compound Materials

The most well-defined application of this compound is in the field of photopharmacology, where it functions as a key component in light-controlled biological-electronic devices. researchgate.netresearchgate.net It is specifically designed to act as a photoswitchable blocker of ion channels, which are the fundamental electronic components of neurons and other excitable cells. rndsystems.commedchemexpress.com

The functionality of this compound is based on its ability to change shape in response to light. In its stable trans configuration, the elongated molecule can fit into and block the pore of certain voltage-gated ion channels, including sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels. nih.govmedchemexpress.com This blockage prevents the flow of ions, which is an electrical current, thereby silencing the electrical activity (action potentials) of the cell. nih.gov

When illuminated with ultraviolet or near-UV light (around 380 nm), the azobenzene core isomerizes to its bent cis form. rndsystems.com In this shape, the molecule no longer effectively blocks the ion channel, and the flow of ions can resume. The active, blocking trans state can be rapidly restored by illumination with blue or green light (around 500 nm). rndsystems.comtocris.com This cycle allows for the reversible and repeatable optical control of neuronal firing. nih.govmedchemexpress.com Because the molecule is designed to be membrane-impermeant, it can be selectively introduced into pain-sensing neurons that express specific channels, like TRPV1, which allow it to enter. rndsystems.comnih.gov This makes this compound a tool for creating optically-controlled local anesthesia and for studying signaling pathways in pain research. nih.gov

Table 3: Photoswitching Properties and Biological-Electronic Function of this compound

WavelengthIsomeric StateMolecular ShapeIon Channel InteractionResulting Cellular Activity
~500 nm or DarktransElongatedBlocks channel pore medchemexpress.comNeuronal firing is inhibited (silenced) nih.gov
~380 nmcisBentDoes not block channel medchemexpress.comNeuronal firing is permitted nih.gov

Table 4: Known Ion Channel Targets for this compound

Ion Channel TypeFunctionApplication of this compound
Voltage-gated Sodium (Naᵥ) ChannelsGeneration of action potentials in neurons. nih.govOptical silencing of neuronal excitability. medchemexpress.com
Voltage-gated Potassium (Kᵥ) ChannelsRepolarization of neurons after an action potential. nih.govReversible control of K⁺ conductance with light. medchemexpress.com
Voltage-gated Calcium (Caᵥ) ChannelsNeurotransmitter release, muscle contraction. rndsystems.comPhotoswitchable blockage of Ca²⁺ influx.
TRPV1 ChannelsSensation of pain and heat; allows entry of QAQ into nociceptive neurons. rndsystems.comnih.govTargeted delivery of the photoswitch to pain-sensing neurons. nih.govresearchgate.net

Environmental Fate and Degradation Studies of Qaq Dichloride

Abiotic Degradation Pathways of QAQ Dichloride

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, key abiotic pathways include photodegradation and hydrolysis.

Photodegradation is a process where light energy drives chemical breakdown. This compound is a photoswitchable molecule, meaning its conformation can be altered by specific wavelengths of light. tocris.comglpbio.commedchemexpress.comrndsystems.com It switches from its trans to cis conformation when exposed to light at a wavelength of 380 nm, and reverts from cis to trans at 500 nm. tocris.comglpbio.comrndsystems.com This inherent photosensitivity suggests that photodegradation could be a significant environmental fate process.

While specific studies on the complete photodegradation of this compound in aquatic and atmospheric environments are not extensively detailed in the provided search results, the principles of photochemistry suggest that the azobenzene (B91143) core of the molecule is susceptible to photochemical reactions. uni-muenchen.de In the atmosphere, compounds can be degraded by reacting with photochemically generated hydroxyl radicals. oxy.com For instance, other chlorinated compounds like 1,2-dichloroethane (B1671644) can remain in the atmosphere for extended periods, with a half-life of about 63 days, before being broken down by such reactions. oxy.comepa.gov The presence of photosensitizing agents in natural waters, such as humic acids and nitrate, can enhance the photodegradation of organic pollutants by producing reactive species like hydroxyl radicals. nih.gov

Table 1: Photoswitching Properties of this compound

Parameter Wavelength Effect
trans to cis isomerization 380 nm Switches conformation

This table is generated based on information from multiple sources. tocris.comglpbio.comrndsystems.com

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by the chemical structure of the compound and the pH of the surrounding environment. savemyexams.comstackexchange.com The this compound molecule contains amide linkages, which can be susceptible to hydrolysis, although this process is generally slow for many organic compounds under neutral pH conditions. researchgate.net The presence of two chloride ions indicates that it is a salt.

Biotic Degradation Mechanisms of this compound (excluding ecotoxicity)

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. acs.org This process is a crucial pathway for the removal of many synthetic chemicals from the environment.

Microbial transformation is a key process in the environmental fate of many organic compounds, including those containing nitrogen and chlorine. nih.govnih.gov Microorganisms possess a diverse array of enzymes that can break down complex molecules. researchgate.net The general process of biotic degradation involves several stages, including the initial breakdown of the polymer into smaller molecules by extracellular enzymes, followed by the assimilation and mineralization of these smaller compounds by the microbes. researchgate.net

For quaternary ammonium (B1175870) compounds (QACs), a class to which this compound belongs, biodegradation is a significant removal mechanism in wastewater treatment and the wider environment. nih.gov The degradation of some QACs, like DDAC, is proposed to occur via an N-dealkylation process. nih.gov However, data on the biodegradation of specific compounds in soil and sediment can be limited, and some QACs have been found to be stable in soil over long periods. nih.gov The structure of this compound, with its two quaternary ammonium groups and an azobenzene core, presents a complex substrate for microbial attack. While specific studies on the microbial transformation of this compound were not found, the degradation of structurally related compounds suggests that pathways like N-dealkylation and cleavage of the aromatic rings could be possible.

Enzymatic degradation is the specific breakdown of compounds by enzymes produced by microorganisms. researchgate.net The degradation process typically starts with enzymes adsorbing to the surface of the chemical substrate, followed by the catalytic cleavage of chemical bonds. researchgate.net For compounds like this compound, enzymes such as oxidoreductases and hydrolases could potentially be involved in its breakdown.

While no studies were identified that specifically detail the enzymatic degradation of this compound, research on other complex organic molecules provides insights into potential pathways. For example, the degradation of some pesticides involves enzymes like glutathione (B108866) S-transferases (GSTs) and cytochrome P450. researchgate.net The degradation of other polymers can be initiated by enzymes that hydrolyze ester or amide bonds. acs.org Given the structure of this compound, it is plausible that enzymes capable of reducing the azo bond or cleaving the amide linkages could initiate its degradation. The subsequent breakdown of the aromatic components would likely involve ring-hydroxylating dioxygenases, leading to ring cleavage and further metabolism. acs.org

Environmental Monitoring and Analytical Techniques for this compound Trace Levels

The detection of trace levels of organic contaminants in environmental samples requires sensitive and specific analytical methods. For compounds like this compound, a combination of chromatographic separation and mass spectrometric detection would be the most probable approach.

High-performance liquid chromatography (HPLC) is a common technique for separating complex mixtures of organic compounds. nih.gov For this compound, its purity is often assessed using HPLC. tocris.com Following separation, mass spectrometry (MS) or tandem mass spectrometry (MS/MS) can be used for identification and quantification. nih.gov These techniques provide high sensitivity and specificity, allowing for the detection of compounds at very low concentrations.

For the analysis of related compounds, such as other chlorinated solvents or quaternary ammonium compounds, various methods are employed. Ion chromatography is used for the analysis of anions like chloride. qasac-americas.org For organic contaminants in soil and water, sample preparation is a critical step and may involve techniques like solid-phase extraction to concentrate the analyte and remove interfering substances from the matrix. cloudfront.net

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C28H44Cl2N6O2
1,2-Dichloroethane (Ethylene dichloride) C2H4Cl2
Didecyl dimethyl ammonium chloride (DDAC) C22H48ClN
Hydroxyl radical •OH
Humic acids Not applicable (complex mixture)

This table is generated based on information from multiple sources. tocris.comoxy.comnih.govnih.gov

Analytical Methodologies for Qaq Dichloride Quantification and Detection Advanced

Chromatographic Techniques for QAQ Dichloride Analysis

Chromatography is a cornerstone for the separation and analysis of this compound and its related species. The ability to separate the cis and trans isomers is particularly important for studying its photoswitching behavior.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors for this compound

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, offering the resolution needed to separate its geometric isomers. nih.gov A typical HPLC method would involve a reversed-phase column, often with a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. nih.gov For quaternary ammonium (B1175870) compounds like this compound, specialized C18 columns designed for basic compounds can be used to prevent peak tailing caused by interactions with residual silanol (B1196071) groups on the silica (B1680970) packing. chromatographyonline.com

The mobile phase composition is a critical parameter. A common approach involves a gradient elution using a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. d-nb.info The buffer often contains an ion-pairing reagent to improve the retention and peak shape of the cationic this compound. chromatographyonline.com For example, a mobile phase could consist of a gradient of methanol and an aqueous solution of sodium dihydrogen phosphate (B84403). nih.gov

Detection is typically achieved using a UV-Vis or a photodiode array (PDA) detector. nih.govsci-hub.se This is particularly useful for this compound due to the strong UV absorbance of its azobenzene (B91143) core. nih.gov The trans isomer of QAQ has a maximum absorbance at approximately 375 nm. nih.gov By monitoring the absorbance at this wavelength, the concentration of the active trans form can be quantified. A PDA detector offers the advantage of acquiring the full UV-Vis spectrum of the eluting peaks, which can aid in peak identification and purity assessment. The photoswitching behavior can be analyzed by irradiating the sample with specific wavelengths of light (e.g., 385 nm for trans to cis isomerization and 505 nm for cis to trans) and then injecting the sample into the HPLC to quantify the resulting isomer ratio. nih.gov

ParameterTypical Value/Condition
Column Reversed-phase C18, specialized for basic compounds
Mobile Phase Gradient of Methanol/Acetonitrile and aqueous buffer (e.g., sodium dihydrogen phosphate) with an optional ion-pairing reagent
Detector UV-Vis or Photodiode Array (PDA)
Wavelength Monitoring at ~375 nm for the trans isomer
Flow Rate ~1 mL/min
Temperature Controlled, e.g., 40°C d-nb.info

Gas Chromatography (GC) coupled with mass spectrometry for this compound

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. american.edu Quaternary ammonium salts like this compound are non-volatile and thermally labile, posing a challenge for direct GC analysis. american.edujku.at However, GC-MS can be employed through pyrolysis-GC-MS. jku.at In this technique, the sample is heated to a high temperature in the GC inlet, causing the this compound to undergo a controlled thermal degradation, often via Hofmann elimination, into volatile tertiary amines. american.educhromforum.org

These resulting volatile products can then be separated on a standard GC column (e.g., a DB-5 type) and detected by a mass spectrometer. chromforum.org The mass spectrometer provides structural information about the degradation products, which can be used to infer the original structure of this compound and to quantify it based on the abundance of specific fragments. This method is powerful for identification but can be complex to develop and validate due to the nature of the pyrolysis reaction. researchgate.net

Ion Chromatography for this compound related species

Ion Chromatography (IC) is a powerful technique for the separation and quantification of ions and is well-suited for the analysis of the cationic this compound and its chloride counter-ion. alwsci.com For the analysis of the QAQ cation, a cation-exchange column is used. fxcsxb.comthermofisher.com These columns contain stationary phases with negatively charged functional groups (e.g., sulfonic acid) that retain the positively charged QAQ molecule. alwsci.com

The mobile phase, or eluent, typically consists of an acidic solution, such as methanesulfonic acid, which competes with the analyte for the ion-exchange sites, leading to its elution from the column. thermofisher.com The separation of different quaternary ammonium compounds can be optimized by adjusting the eluent concentration and the column temperature. fxcsxb.com Detection is commonly achieved using a conductivity detector, which measures the electrical conductivity of the eluent as the analyte passes through. fxcsxb.comoup.com To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent. alwsci.com IC can also be used to determine the concentration of the chloride anions associated with this compound by using an anion-exchange column. oup.com

ParameterTypical Value/Condition
Column Cation-exchange (e.g., sulfonic acid-based)
Eluent Acidic solution (e.g., methanesulfonic acid)
Detector Suppressed Conductivity Detector
Flow Rate ~1.0 mL/min fxcsxb.com
Temperature Controlled, e.g., 40°C fxcsxb.com

Electrochemical Methods for this compound Detection

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of this compound. These techniques are based on the electrochemical properties of the azobenzene group, which can undergo reversible oxidation and reduction reactions. acs.org Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, can be used to study the redox behavior of this compound. nih.govresearchgate.net

In a typical setup, a modified electrode is used as a sensor. The surface of the electrode can be modified with materials that enhance the electrochemical signal of the analyte. researchgate.net When a potential is applied to the electrode, this compound can be oxidized or reduced, generating a current that is proportional to its concentration. acs.org For azobenzene derivatives, voltammetric detection can be highly sensitive, with detection limits in the nanogram range. nih.gov The choice of pH and supporting electrolyte is crucial for optimizing the electrochemical response. acs.org

Spectrophotometric Methods for this compound Assay

UV-Visible spectrophotometry is a straightforward and widely used method for the quantification of this compound, particularly for monitoring its photoswitching properties. sci-hub.sersc.org This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. sci-hub.se

The azobenzene core of this compound exhibits strong absorbance in the UV-visible region. nih.gov The trans isomer has a characteristic absorption maximum at approximately 375 nm. nih.gov To quantify this compound, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at 375 nm. nih.gov The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for studying the kinetics of photoisomerization by monitoring the change in absorbance over time upon irradiation with light of a specific wavelength. chalmers.se

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound. oup.comtandfonline.com The most common and powerful of these is Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov After the components of a mixture are separated by the HPLC column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing molecular weight and structural information. For a compound like this compound, electrospray ionization (ESI) is a suitable ionization technique. d-nb.info LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers very high sensitivity and selectivity, allowing for the detection and quantification of this compound at very low levels in complex matrices like biological fluids or environmental samples. nih.gov

Development of Novel Sensors and Probes for this compound

A thorough review of scientific databases and chemical literature reveals a gap in the development of sensors specifically tailored for this compound. While general principles for creating novel sensors are well-established, their application to this particular compound has not been documented.

Electrochemical Sensors: Electrochemical sensors offer high sensitivity, rapid response times, and the potential for miniaturization. acs.orgnih.gov These devices work by measuring changes in electrical properties—such as current, potential, or impedance—that occur when the target analyte interacts with a specially modified electrode surface. acs.orgmdpi.com For a compound like this compound, a sensor could theoretically be developed by designing an electrode surface with specific recognition elements, such as ionophores or molecularly imprinted polymers, that selectively bind to the this compound molecule. However, no studies describing such a sensor, including performance data like limit of detection or linear range, are currently available.

Fluorescent Probes: Fluorescent probes are another powerful tool for chemical detection, prized for their high sensitivity and utility in bio-imaging. nih.govrsc.org These probes are molecules designed to exhibit a change in their fluorescent properties—such as turning "on" or "off" or shifting in color—upon binding to a specific analyte. rsc.orgmdpi.com The design of a fluorescent probe for this compound would involve linking a fluorophore to a recognition unit that has a high affinity for the compound. The interaction between the probe and this compound would then trigger a measurable change in fluorescence. Research into such specific probes for this compound has not been published.

Colorimetric Sensors: Colorimetric sensors provide a straightforward and often low-cost method for chemical detection, where the presence of an analyte causes a visible color change. nih.govresearchgate.net These sensors are particularly useful for on-site and rapid screening applications. nju.edu.cn A colorimetric sensor for this compound could be based on the interaction of the compound with specific chemical reagents, nanoparticles, or dye molecules, leading to a distinct color transition. nih.govmdpi.com As with other sensor types, there is no evidence in the current literature of the development or validation of a colorimetric sensor for this compound.

The absence of dedicated research in this area means that there are no established data tables detailing the performance of various sensor types for this compound, nor are there comparative studies on their effectiveness. While advanced analytical techniques like mass spectrometry and chromatography are likely used in controlled research settings to quantify this compound, the development of more accessible and field-deployable sensors remains an open area for future investigation. mdpi.comamericanpharmaceuticalreview.com

Future Directions and Emerging Research Areas for Qaq Dichloride

Integration of Artificial Intelligence and Machine Learning in QAQ Dichloride Research

The empirical, trial-and-error process of designing and optimizing photoswitchable molecules is being revolutionized by artificial intelligence (AI) and machine learning (ML). uni-muenster.de For this compound, these computational tools represent a powerful frontier for accelerating the discovery of next-generation analogues with superior properties.

Detailed Research Findings: Researchers are increasingly using ML models, such as multi-output Gaussian processes (MOGPs) and large language models (LLMs), to navigate the vast chemical space of photoswitchable compounds. mdpi.comrsc.org These models can be trained on existing datasets of known photoswitches to learn complex structure-property relationships. acs.orgresearchgate.net For a molecule like this compound, this approach can predict key photophysical properties, such as the absorption wavelengths of its cis and trans isomers and its quantum yield, before synthesis is ever attempted. rsc.org This predictive power drastically reduces the time and resources required for development.

AI/ML Application Area Objective for this compound Research Potential Impact
Generative Molecular Design Create novel this compound analogues with tailored properties. uni-muenster.deacs.orgAccelerated discovery of molecules with red-shifted absorption, enhanced channel selectivity, and improved photochemical stability.
Predictive Photophysics Forecast absorption spectra and quantum yields of new designs. rsc.orgReduces reliance on costly and time-consuming synthesis and empirical testing.
Structure-Activity Relationship (SAR) Identify molecular features that determine ion channel binding and blocking efficacy. nih.govEnables rational design of QAQ derivatives with higher potency and specificity for Nav, Kv, or Cav channels.
Active Learning Cycles Iteratively suggest new experiments to most efficiently improve model accuracy. rsc.orgOptimizes the experimental process, maximizing information gain from each synthesized compound.

Sustainable Chemistry Approaches for this compound

The principles of green chemistry are becoming integral to modern chemical synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. vapourtec.com Applying these principles to the synthesis of this compound and its core components, such as the azobenzene (B91143) scaffold, is a critical future direction.

Detailed Research Findings: The synthesis of azobenzenes, the photoswitchable core of this compound, has traditionally involved methods that may use harsh conditions or produce significant waste. researchgate.net Emerging research focuses on more sustainable alternatives. One promising approach is the use of biocatalysts, such as laccase enzymes, which can facilitate the oxidative coupling of anilines to form azo dyes in aqueous media under mild conditions of pH and temperature. researchgate.net This enzymatic approach avoids the need for aggressive chemical oxidants. Another strategy involves the use of water as a green solvent in conjunction with cost-effective catalysts, which simplifies product purification and reduces the use of volatile organic compounds. nih.govacs.org

Furthermore, the adoption of continuous-flow manufacturing processes offers significant advantages over traditional batch synthesis. researchgate.net Microreactors provide precise control over reaction parameters like temperature and residence time, which can lead to higher yields, improved selectivity, and a dramatic reduction in waste streams. vapourtec.comresearchgate.net These methodologies could be adapted for the industrial-scale production of this compound, making the molecule more accessible for widespread research and potential therapeutic use while adhering to modern environmental standards.

Synthetic Step (Azobenzene Core) Traditional Method Sustainable Alternative Key Advantages of Alternative
Oxidation/Coupling Use of stoichiometric chemical oxidants (e.g., permanganates).Biocatalysis using enzymes like CotA-laccase. researchgate.netMild reaction conditions (ambient temperature/pressure), use of water as solvent, high yields (60-98%). researchgate.net
Solvent System Often relies on volatile organic solvents.Use of water or other green solvents. nih.govacs.orgReduced environmental pollution, lower cost, enhanced safety. vapourtec.com
Process Technology Batch synthesis in large reactors.Continuous-flow synthesis in microreactors. researchgate.netImproved process control, higher efficiency, minimized waste, enhanced safety. researchgate.net
Catalysis Heavy metal catalysts with potential for leaching.Immobilized, reusable catalysts (e.g., cuprous bromide). researchgate.netCatalyst recycling, reduced product contamination, cost-effectiveness.

Nanotechnology Applications of this compound Beyond Current Scope

The current application of this compound is primarily as a freely diffusible photopharmacological agent. rndsystems.com The next frontier lies in integrating this compound into sophisticated nanomaterials to create highly targeted, multifunctional systems that operate with even greater precision.

Detailed Research Findings: A significant area of future research is the tethering of this compound to the surface of nanoparticles. For instance, by modifying this compound with a thiol group, it could be anchored to gold nanoparticles. acs.org The photoswitching of the surface-bound QAQ molecules could then be used to control the aggregation and dispersal of the nanoparticles with light, creating reversible self-assembling systems. acs.org This could be harnessed for applications in controlled drug release, where an encapsulated therapeutic is released only when the nanoparticle cluster is disassembled by a specific wavelength of light.

Another emerging application is the incorporation of this compound into the structure of polymer nanocarriers or hydrogels. kinampark.comresearchgate.net In this scenario, the conformational change of the QAQ molecule from its trans to cis state could alter the permeability of the nanocarrier, acting as a light-activated gate to release a drug cargo precisely at a target site. kinampark.com Beyond drug delivery, such light-sensitive nanomaterials could function as "nano-actuators" in soft robotics or as components in ultrahigh-density optical data storage, where the two states of the molecule represent bits of information. pnas.orgwikipedia.org These advanced applications leverage the molecular motion of the switch to control macro-level material properties.

Nanotechnology Platform Proposed Integration of this compound Emerging Application
Gold Nanoparticles Covalent attachment of thiolated QAQ derivatives to the nanoparticle surface. acs.orgLight-controlled reversible self-assembly for on-demand release of therapeutics or biosensing. acs.org
Polymer Nanocarriers Incorporation of this compound as a cross-linker or functional side group in the polymer matrix. researchgate.netPhoto-gated drug delivery systems where light alters matrix permeability to release an encapsulated payload. kinampark.com
Liposomes Embedding QAQ derivatives within the lipid bilayer.Light-induced destabilization of the liposome (B1194612) membrane for rapid, localized content release.
Surface Coatings Grafting this compound onto a surface to create a smart material. wikipedia.orgCreation of surfaces with photo-tunable properties, such as wettability, adhesion, or friction.
Molecular Memory Arrangement in a crystalline or polymeric matrix.Use as a component in rewritable, ultrahigh-density optical data storage devices. pnas.orgwikipedia.org

Interdisciplinary Research Frontiers for this compound

The true potential of this compound will be realized at the intersection of chemistry, biology, materials science, and engineering. Future research will increasingly involve interdisciplinary teams to explore frontiers beyond the current focus on neuroscience. acs.orgup2europe.eu

Detailed Research Findings: One of the most exciting frontiers is in synthetic biology and organoid research . By applying this compound to complex, three-dimensional cell cultures or organ-on-a-chip systems, researchers can optically control specific cellular functions with unprecedented spatiotemporal precision. researchgate.net This allows for the study of developmental processes, disease progression, and tissue-level physiology in ways that are not possible with traditional methods. For example, one could optically regulate ion channel activity in cardiac organoids to study arrhythmias or in pancreatic beta-cell models to investigate insulin (B600854) secretion.

In materials science , this compound and its derivatives could serve as the active component in a new class of "smart" materials. wikipedia.org Imagine self-healing polymers where light-induced isomerization of an embedded QAQ-like molecule triggers a repair mechanism, or liquid crystals whose optical properties can be instantly changed with light for advanced display technologies.

The field of theranostics , which combines therapy and diagnostics, is another promising avenue. A QAQ-based probe could be designed to be inactive upon administration but become fluorescent and therapeutically active only when it encounters a specific enzyme found in a tumor microenvironment and is simultaneously irradiated with light. This would provide a highly specific, image-guided therapy with minimal side effects. These interdisciplinary applications underscore a shift from using this compound as a simple molecular tool to employing it as a fundamental building block for complex, light-controlled systems. nih.gov

Q & A

Q. What experimental precautions are critical when handling QAQ dichloride due to its light sensitivity?

this compound’s photoswitchable azobenzene group requires strict control of light exposure during experiments. To maintain its functional isomerization:

  • Store aliquots in opaque vials at -20°C (powder) or -80°C (in solvent) to prevent unintended isomerization .
  • Use light filters (e.g., 365 nm for trans-to-cis conversion) during microscopy or electrophysiology to validate channel-blocking activity in controlled states .
  • Include dark-control groups to isolate light-specific effects on neuronal activity .

Q. How can researchers verify this compound’s membrane impermeability in cellular studies?

Membrane impermeability is central to its selective action in pain-sensing neurons. Validate this property via:

  • Fluorescent tagging : Co-administer this compound with membrane-impermeant dyes (e.g., propidium iodide) to confirm localization only in damaged or permeabilized cells .
  • Electrophysiological assays : Compare intracellular versus extracellular application effects on Nav/Kv currents; impermeability ensures intracellular delivery requires microinjection .

Q. What are standardized protocols for preparing this compound working solutions in neuronal assays?

  • Dissolve this compound in solvents like DMSO (≤5% final concentration) to maintain solubility without disrupting cell viability .
  • For in vivo use, prepare solutions with 30% PEG300 and 5% Tween 80 to enhance bioavailability, adjusting concentrations based on animal weight (e.g., 10 mg/kg for mice) .
  • Validate concentration effects using Shaker-IR K<sup>+</sup> channel blocking assays at 100 μM .

Advanced Research Questions

Q. How to design experiments resolving contradictory reports on this compound’s efficacy in chronic versus acute pain models?

Contradictions may arise from isomerization states or neuronal subtypes. Mitigate this by:

  • Isomer-specific controls : Use HPLC or UV-Vis spectroscopy to confirm the dominant isomer (trans for channel blocking) pre- and post-application .
  • Cell-type specificity : Employ transgenic models (e.g., TRPV1<sup>+</sup> neurons) to isolate pain-sensing neurons with endogenous import channels .
  • Behavioral assays : Pair light activation with mechanical/thermal pain tests (e.g., Hargreaves test) to correlate channel blocking with analgesia .

Q. What methodologies address variability in this compound’s neuronal silencing efficiency across studies?

Variability often stems from differences in light intensity, solvent composition, or cell health. Standardize protocols via:

  • Dose-response curves : Titrate light exposure duration (10–60 sec) and compound concentration (50–200 μM) to establish thresholds for complete Nav inhibition .
  • Cross-lab validation : Share datasets using open-access platforms (e.g., Zenodo) to compare results under identical conditions .
  • QA/QC frameworks : Implement pre-analytical checks (e.g., solvent purity, cell viability >90%) as per geochemical QA/QC guidelines .

Q. How can researchers develop red-shifted QAQ derivatives for deeper tissue penetration in vivo?

Red-shifting absorption spectra enhances penetration in biological tissues. Strategies include:

  • Structural modification : Introduce electron-withdrawing groups (e.g., nitro) to the azobenzene core, shifting λmax from 365 nm to >500 nm .
  • In silico modeling : Use molecular docking simulations to predict steric effects on channel binding while maintaining photoswitchability .
  • In vivo validation : Test derivatives in optogenetic-ready models (e.g., Thy1-ChR2 mice) to assess tissue-specific silencing efficacy .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on action potentials?

  • Nonlinear regression : Fit dose-response data to Hill equations to calculate IC50 values for Nav/Kv blocking .
  • Time-series analysis : Use ANOVA with repeated measures to compare pre-/post-light firing rates in patch-clamp recordings .
  • Meta-analysis : Aggregate data from public repositories (e.g., NeuroElectro) to identify outliers or confounding variables .

Q. How to reconcile discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Discrepancies often arise from metabolic clearance or tissue barriers. Address this by:

  • Compartmental modeling : Apply PK/PD models (e.g., NONMEM) to estimate tissue-specific half-lives and bioavailability .
  • Microdialysis : Measure free compound concentrations in target tissues (e.g., dorsal root ganglia) to validate in vitro predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.